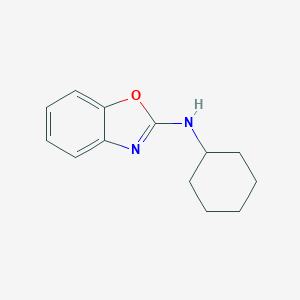

2-Benzoxazolamine, N-cyclohexyl-

Description

Significance of Benzoxazole (B165842) Core Structures in Heterocyclic Chemistry

The benzoxazole scaffold, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone in heterocyclic chemistry. evitachem.comnajah.edu This structural motif is not merely a synthetic curiosity but is a recurring feature in a multitude of biologically active compounds, both natural and synthetic. najah.eduacs.org Its planarity and the presence of nitrogen and oxygen heteroatoms allow for diverse interactions with biological macromolecules. najah.edu

Benzoxazole derivatives have demonstrated a wide pharmacological spectrum, exhibiting activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. najah.edursc.org For instance, compounds like benoxaprofen, a non-steroidal anti-inflammatory drug, and calcimycin, an antibiotic, feature the benzoxazole core, underscoring its therapeutic potential. tsri.or.th The inherent versatility of the benzoxazole ring system makes it a privileged scaffold in medicinal chemistry, frequently utilized as a starting point for the development of new therapeutic agents. evitachem.comnajah.edunajah.edu

Positional Importance of N-Substitution in 2-Aminobenzoxazole (B146116) Scaffolds

The 2-aminobenzoxazole framework offers a key position for chemical modification at the exocyclic nitrogen atom. This N-substitution plays a pivotal role in modulating the physicochemical and biological properties of the resulting molecules. researchgate.netnih.gov The introduction of various substituents allows for the fine-tuning of factors such as lipophilicity, steric bulk, and hydrogen bonding capacity, which can significantly influence a compound's interaction with biological targets. nih.govmdpi.com

Synthetic chemists have developed numerous methods to access N-substituted 2-aminobenzoxazoles, reflecting the importance of this chemical space. acs.orgresearchgate.net Research has shown that the nature of the substituent on the amino group can be a critical determinant of biological activity. For example, in some series of benzoxazole derivatives, the presence of a cyclohexyl group at this position has been associated with enhanced biological effects compared to other substituents. nih.gov This highlights the strategic importance of exploring a variety of N-substituents to optimize the desired properties of the 2-aminobenzoxazole scaffold.

Rationale for Research on N-cyclohexyl-2-benzoxazolamine and its Analogues

The specific investigation of 2-Benzoxazolamine, N-cyclohexyl- is driven by the principle of structure-activity relationship (SAR) exploration. The rationale stems from observations in related chemical series where the N-cyclohexyl moiety has conferred desirable properties. For instance, in a study of benzoxazole-benzamide conjugates, derivatives bearing a cyclohexyl group were generally found to be more active as anti-proliferative agents than their phenyl-substituted counterparts. nih.gov Similarly, in a different heterocyclic system, a quinoxaline (B1680401) derivative with a cyclohexyl core demonstrated activity against Mycobacterium tuberculosis, whereas the analogous benzene-containing compound was inactive. mdpi.com

These findings suggest that the non-planar, lipophilic nature of the cyclohexyl ring can be advantageous for biological activity, potentially by improving membrane permeability or providing a better fit into the binding pocket of a biological target. Therefore, the synthesis and study of 2-Benzoxazolamine, N-cyclohexyl- is a logical step in the systematic exploration of the 2-aminobenzoxazole scaffold to identify new compounds with potential therapeutic value.

Overview of Research Trajectories for Benzoxazolamine Derivatives

Research into benzoxazolamine derivatives is following several key trajectories. A primary focus remains in the realm of medicinal chemistry, with studies exploring their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov The broad biological activity profile of the benzoxazole core continues to inspire the synthesis of new derivatives for screening against a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. najah.edunajah.edu

Beyond medicinal applications, 2-aminobenzoxazole derivatives are also being investigated for their utility in materials science. Their fluorescent properties and ability to form stable structures make them candidates for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net Furthermore, the development of novel and more efficient synthetic methodologies to access these compounds remains an active area of research. acs.orgresearchgate.net These efforts aim to create more diverse libraries of benzoxazolamine derivatives for further investigation and to develop greener and more atom-economical synthetic routes.

Research Findings: Synthesis of 2-Benzoxazolamine, N-cyclohexyl-

A specific synthesis for 2-Benzoxazolamine, N-cyclohexyl- has been reported in the scientific literature. The following table summarizes the key details of this preparation.

| Compound Name | Starting Materials | Reagents and Conditions | Yield | Analytical Data | Reference |

| 2-Benzoxazolamine, N-cyclohexyl- | 2-Mercaptobenzoxazole, Cyclohexylamine (B46788) | Rose Bengal, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile (MeCN) | 68% | ¹H NMR (400 MHz, CDCl₃) δ: 7.29-7.25 (m, 2H), 7.10-7.06 (m, 2H), 5.30 (br s, 1H), 3.75-3.67 (m, 1H), 2.09-2.05 (m, 2H), 1.79-1.75 (m, 2H), 1.66-1.61 (m, 1H), 1.42-1.15 (m, 5H). | tsri.or.th |

Structure

2D Structure

3D Structure

Properties

CAS No. |

10450-11-0 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-cyclohexyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C13H16N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |

InChI Key |

CJTKHBHLKGNYJR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Chemical Derivatization and Structural Modification Strategies

Diversification at the N-Cyclohexyl Moiety

The cyclohexyl ring can be functionalized by introducing various substituents. For instance, in related structures, the introduction of a dimethylcarbamoyl group has been a strategy to create specific intermediates for more complex molecules. A patent describes the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlighting how functional groups can be installed on the cyclohexyl ring to serve as handles for further chemical transformations. google.com In this process, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is reacted with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the presence of a base. google.com This particular functionalization is a step towards the synthesis of Edoxaban, an anticoagulant drug. google.com

A significant modification strategy involves replacing the N-cyclohexyl group with a more complex chain, such as an N-[2-cyclohexyl-1-(2-pyridinyl)ethyl] group. This introduces a pyridinyl ring, which can engage in different types of interactions, including hydrogen bonding and pi-stacking, potentially enhancing binding affinity to target proteins. While specific examples for 2-benzoxazolamine, N-cyclohexyl- are not detailed in the provided results, the general principle of introducing substituted alkyl or pyridinyl-containing chains is a common tactic in medicinal chemistry to explore new binding modes and improve properties like solubility and bioavailability.

Modifications of the Benzoxazole (B165842) Ring System

The benzoxazole core is a versatile scaffold that can be readily modified.

Altering the substitution pattern on the aromatic portion of the benzoxazole ring is a common strategy to modulate electronic properties and biological activity. Research on 2-arylbenzoxazoles as inhibitors of the cholesterol ester transfer protein (CETP) has shown that substitution at the 5- and 7-positions can be particularly advantageous for inhibitory activity. nih.gov For instance, a series of 2-arylbenzoxazole derivatives were synthesized where various substituents were introduced on the benzoxazole moiety, leading to the identification of potent CETP inhibitors. nih.gov This highlights the importance of exploring substitutions on the aromatic ring to optimize the biological profile of benzoxazole-containing compounds.

Bioisosteric replacement is a powerful tool in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. In the context of the benzoxazole ring system, one could envision replacing the oxygen atom with other heteroatoms like sulfur (to form a benzothiazole) or nitrogen (to form a benzimidazole). A study on VLA-4 antagonists demonstrated the successful bioisosteric replacement of an anilide with a benzoxazole or benzimidazole (B57391), which retained excellent potency. nih.gov This was attributed to the appropriate positioning of a hydrogen bond acceptor that mimics the amide bond oxygen. nih.gov Similarly, the development of aldose reductase inhibitors involved the bioisosteric replacement of a carboxylic acid function with an oxime or a nitro group, and modifications to a lipophilic substituent. nih.gov Furthermore, research on cannabinoid receptor antagonists has explored the replacement of a pyrazole (B372694) moiety with bioisosteric thiazoles, triazoles, and imidazoles. acs.org These examples underscore the utility of bioisosteric transformations in modifying the core benzoxazole structure to achieve desired pharmacological effects.

General Strategies for Amine Derivatization in Chemical Synthesis

The secondary amine in 2-Benzoxazolamine, N-cyclohexyl- is a prime site for derivatization. General methods for amine derivatization are well-established in chemical synthesis and are often employed to enhance analytical detection or to build more complex molecules. iu.edulibretexts.orgnih.gov Common strategies include acylation, alkylation, and silylation. iu.edulibretexts.org

Acylation involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) and perfluoroacylimidazoles are used to attach fluorinated acyl groups, which can improve volatility for gas chromatography (GC) analysis. iu.edupsu.edu

Alkylation replaces the active hydrogen on the amine with an alkyl or aryl-aliphatic group. libretexts.org This can be used to form esters from carboxylic acids, which are more volatile and exhibit better chromatographic behavior. libretexts.org

Silylation involves replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org This increases the thermal and chemical stability, as well as the volatility of the resulting derivative. libretexts.org

For analytical purposes, especially in liquid chromatography, derivatizing agents are used to introduce chromophores or fluorophores to enhance detection. libretexts.orgnih.gov A comparative study of five different amine-derivatization methods highlighted the strengths and weaknesses of reagents like Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, Dabsyl-Cl, and Marfey's reagent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. nih.gov Dansyl-Cl, for instance, is noted for its versatility, producing fluorescent products with high ionization efficiency. nih.gov

| Derivatization Method | Reagent Class | Common Reagents | Purpose |

| Acylation | Anhydrides, Imidazoles | Trifluoroacetic anhydride (TFAA), Perfluoroacylimidazoles | Increase volatility for GC, introduce functional groups |

| Alkylation | Alkyl halides | Benzyl bromide | Introduce alkyl or aryl-aliphatic groups |

| Silylation | Silylating agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC |

| Chromatographic Tagging | Dansylating, Fluorenylmethyloxycarbonylating agents | Dansyl chloride, FMOC-Cl, o-phthalaldehyde (OPA) | Enhance UV or fluorescence detection in HPLC |

Structure Activity Relationship Sar Studies: Mechanistic and Molecular Insights

Core Principles of Benzoxazolamine SAR

The foundational principles of SAR for benzoxazolamines revolve around how modifications to the core structure influence its interaction with biological targets. Key among these principles are the placement and physicochemical properties of substituents and the specific three-dimensional arrangement of the molecule's atoms.

The position and nature of chemical groups attached to the benzoxazolamine scaffold significantly dictate the molecule's activity. Research on related heterocyclic structures like benzimidazoles and benzoxazoles has demonstrated that substitutions at various positions on the bicyclic ring system can dramatically alter biological effects. nih.govmdpi.com For instance, in studies of benzimidazole (B57391) derivatives, the position of substituents on the benzimidazole ring was found to be a major determinant of their anti-inflammatory activity. nih.govmdpi.com

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is another crucial factor. In a series of N,N-disubstituted 1-(2-benzo[b]thienyl)cyclohexylamines, which share the cyclohexylamine (B46788) moiety with the title compound, increasing the size and lipophilicity of the N-substituents generally led to improved binding affinity at the dopamine (B1211576) transporter. nih.gov This suggests that a certain degree of lipophilicity is beneficial for the compound to effectively cross cell membranes and interact with its target. However, this relationship is not always linear, as excessive lipophilicity can sometimes have unpredictable effects on inhibitory activity. nih.gov The strategic placement of electron-donating or electron-withdrawing groups can also modulate the electronic properties of the benzoxazole (B165842) ring, thereby influencing its binding characteristics. mdpi.com

Table 1: Influence of Substituent Properties on Biological Activity of Related Heterocyclic Compounds

| Structural Feature | Influence on Activity | Rationale | Supporting Findings |

|---|---|---|---|

| Substituent Position | High | Affects steric and electronic fit with the target binding site. | Activity of benzimidazoles is highly dependent on the groups substituted at the C6 position. mdpi.com |

| Lipophilicity | Moderate to High | Enhances membrane permeability and can improve binding affinity. | Increasing size and lipophilicity of N-substituents in BTCP derivatives improved binding. nih.gov |

| Electronic Effects | Moderate | Electron-donating or -withdrawing groups alter the charge distribution of the molecule, affecting interactions. | Electron-deficient groups were found to favor anti-inflammatory potency in some benzimidazole series. mdpi.com |

Stereochemistry, the specific 3D arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many chiral compounds. nih.gov For a molecule to interact with a biological target like an enzyme or receptor, it must have a complementary shape. Even subtle differences in the spatial orientation of atoms can lead to significant variations in biological response. nih.govnih.gov

In studies of other chiral molecules, it has been shown that only specific stereoisomers (molecules with the same chemical formula but different 3D arrangements) exhibit significant biological activity. nih.gov For example, research on derivatives of salinomycin (B1681400) revealed that compounds with the native stereochemistry at a specific carbon position (C20) were more effective at inhibiting cancer cell proliferation than their "epi" counterparts, which have a different spatial arrangement at that position. nih.gov This highlights that biological targets are often highly stereoselective. While specific stereochemical studies on 2-benzoxazolamine, N-cyclohexyl- are not extensively detailed in the provided context, the general principle holds that its interaction with biological targets is likely to be dependent on the specific conformation of the cyclohexyl ring and its orientation relative to the benzoxazolamine core. nih.govnih.gov

Structure-Activity Correlation in Enzyme and Receptor Interactions

Effects of Substitution on Enzyme Inhibitory Potency

The 2-aminobenzoxazole (B146116) scaffold, the core of 2-Benzoxazolamine, N-cyclohexyl-, has been identified as a viable framework for the development of potent enzyme inhibitors. Research into the inhibition of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2) has provided significant insights into the SAR of this class of compounds. nih.gov

Systematic modifications of the 2-aminobenzoxazole structure have revealed key determinants for inhibitory activity. These studies highlight the importance of three main regions of the pharmacophore: the heterocyclic linker, the nature of the amine substituent at the 2-position, and the substitution pattern on the benzoxazole ring. nih.gov

A pivotal finding is that a benzoxazole linker serves as an excellent isostere for a 'phenyl-oxadiazole' moiety found in other Spns2 inhibitors. nih.gov The nature of the substituent at the 2-amino position profoundly influences potency. Studies have shown a preference for a positively charged cyclic secondary amine, with a pyrrolidine (B122466) ring being particularly effective. nih.gov For instance, homologated pyrrolidine derivatives demonstrated greater potency compared to piperidine (B6355638) analogs. nih.gov Stereochemistry also plays a crucial role, with the (S)-enantiomer of certain pyrrolidine derivatives showing higher activity. nih.gov

Furthermore, the position and nature of substituents on the benzoxazole ring are critical for optimal inhibitory action. The presence of a long alkyl tail, specifically a decyl group, at the 6-position of the benzoxazole ring (para to the ring nitrogen) significantly enhances inhibitory potency. nih.gov This suggests the presence of a hydrophobic pocket in the enzyme's active site that accommodates this lipophilic chain.

The following interactive data table summarizes the effects of various substitutions on the inhibitory potency of 2-aminobenzoxazole derivatives against Spns2.

| Compound Modification | Observed Effect on Inhibitory Potency | Reference |

| Replacement of 'phenyl-oxadiazole' with benzoxazole linker | Maintained or improved activity | nih.gov |

| Substitution at the 2-amino position with a cyclic secondary amine (e.g., pyrrolidine) | Increased potency compared to acyclic or exocyclic amines | nih.gov |

| Variation in cyclic amine ring size (pyrrolidine vs. piperidine) | Pyrrolidine derivatives generally more potent | nih.gov |

| Stereochemistry of the 2-amino substituent (e.g., (S)- vs. (R)-pyrrolidine) | (S)-enantiomer showed higher potency in some cases | nih.gov |

| Introduction of a long alkyl tail (e.g., decyl) at the 6-position of the benzoxazole ring | Significantly improved inhibitory activity | nih.gov |

| Positional isomerism of the alkyl tail (6-position vs. other positions) | Substitution at the 6-position (para to the ring nitrogen) was optimal | nih.gov |

Structural Determinants for Receptor Antagonism

The 2-aminobenzoxazole scaffold has also been explored for its potential as a receptor antagonist, particularly for the 5-HT3 receptor. A class of 2-substituted benzoxazole carboxamides, which includes 2-aminobenzoxazole derivatives, has been identified as potent and orally active 5-HT3 receptor antagonists. nih.gov These compounds exhibit nanomolar in vitro activity against human 5-HT3A receptors. nih.gov

Further research is necessary to fully elucidate the specific structural features of the N-cyclohexyl group and its influence on 5-HT3 receptor binding and antagonism, as well as to explore the broader receptor antagonism profile of this particular chemical entity.

Mechanistic Investigations at the Molecular Level

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of N-substituted 2-aminobenzoxazoles, such as N-cyclohexyl-2-benzoxazolamine, can be achieved through various methods, including cyclization reactions and the Smiles rearrangement. nih.govacs.org These processes are often chosen to avoid harsh conditions and toxic reagents commonly associated with other synthetic routes. nih.govnih.govrsc.org

One effective method for synthesizing 2-aminobenzoxazole (B146116) derivatives involves the cyclization of o-aminophenols. A notable approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent, activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.govacs.orgrsc.org

The proposed mechanism for this reaction begins with the activation of the NCTS reagent. nih.govacs.org The cyano group of NCTS coordinates with the Lewis acid, BF₃·Et₂O. nih.govacs.org This coordination makes the cyano group more electrophilic, facilitating a nucleophilic attack by the amino group of the o-aminophenol. nih.govacs.org Following this attack, the sulfonamide group is eliminated. The subsequent step involves an intramolecular attack by the hydroxyl group on the now electron-deficient carbon atom of the cyano-derived group. nih.govacs.org This cyclization step forms the benzoxazole (B165842) ring, and the final product is obtained after workup. nih.govacs.org

This method is advantageous due to its operational simplicity and the use of non-toxic, readily available reagents. nih.govacs.org It demonstrates wide applicability for various substituted o-aminophenols, although yields can be moderate after purification. acs.org

Table 1: Key Steps in the BF₃·Et₂O-Catalyzed Cyclization for 2-Aminobenzoxazole Synthesis

| Step | Description |

|---|---|

| 1. Activation | The Lewis acid, BF₃·Et₂O, coordinates with the cyano group of the NCTS reagent. |

| 2. Nucleophilic Attack | The amino group of the o-aminophenol attacks the activated cyano group. |

| 3. Elimination | The sulfonamide residue is eliminated from the intermediate. |

| 4. Cyclization | The hydroxyl group of the o-aminophenol attacks the electron-deficient carbon, leading to ring closure. |

| 5. Product Formation | The final 2-aminobenzoxazole derivative is formed upon workup. |

The Smiles rearrangement offers an alternative, metal-free pathway for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govacs.org This intramolecular nucleophilic aromatic substitution (SNAr) reaction is particularly useful for functionalizing heteroaromatic rings under economical conditions. acs.org

In a relevant synthetic approach, benzoxazole-2-thiol is activated with chloroacetyl chloride in the presence of an amine, such as cyclohexylamine (B46788). nih.govacs.org The reaction proceeds through several key steps. First, the S-alkylated thiol intermediate undergoes the Smiles rearrangement. This is initiated by the nucleophilic attack of the nitrogen atom of the amine at the C2 carbon of the benzoxazole ring. nih.govacs.org This attack leads to the formation of a new carbon-nitrogen bond and a spiro intermediate. nih.govacs.org The subsequent step involves rearomatization of the ring system and alkaline hydrolysis, which ultimately yields the N-substituted 2-aminobenzoxazole product. nih.govacs.org This method is noted for its wide amine scope and short reaction times. nih.govacs.org

Table 2: Mechanistic Steps of the Smiles Rearrangement for N-Substituted 2-Aminobenzoxazole Synthesis

| Step | Description |

|---|---|

| 1. S-Alkylation | Benzoxazole-2-thiol is activated, forming an S-alkylated intermediate. |

| 2. Nucleophilic Attack | The amine's nitrogen atom attacks the C2 carbon of the benzoxazole ring. |

| 3. Spiro Intermediate Formation | A spirocyclic intermediate is formed as a result of the nucleophilic attack. |

| 4. Rearomatization & Hydrolysis | The intermediate undergoes rearomatization and hydrolysis to yield the final N-substituted product. |

Molecular Mechanisms of Action for Benzoxazolamine Derivatives

Benzoxazolamine derivatives exhibit a range of biological activities, which are rooted in their interactions at the molecular level. Their mechanisms often involve the modulation of key signaling pathways and direct interactions with biomolecules.

Arachidonic acid is a key precursor for various pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comyoutube.com Its release from membrane phospholipids (B1166683) is a critical step in the inflammatory cascade and is primarily mediated by the enzyme phospholipase A2 (PLA2). patsnap.comyoutube.com

Certain anti-inflammatory compounds exert their effects by inhibiting the release of arachidonic acid. nih.gov For instance, anti-inflammatory corticosteroids have been shown to inhibit the serum-stimulated release of arachidonic acid from cellular phospholipids, without affecting the subsequent metabolism of exogenously supplied arachidonic acid. nih.gov This suggests that their mechanism of action is at the level of phospholipase activity or its regulation. youtube.comnih.gov While the direct action of N-cyclohexyl-2-benzoxazolamine on this pathway is a subject of ongoing research, the modulation of arachidonic acid release is a known mechanism for other anti-inflammatory agents. patsnap.comnih.gov The inhibition of this release effectively reduces the substrate available for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby decreasing the production of inflammatory eicosanoids. patsnap.comyoutube.com

The biological effects of 2-aminobenzoxazole derivatives are often attributed to their ability to bind to and inhibit various enzymes. nih.gov These compounds have been identified as potential inhibitors of proteases, chymase, and topoisomerase II, among others. nih.gov The specific interactions between N-cyclohexyl-2-benzoxazolamine and its target biomolecules would involve the formation of non-covalent bonds, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, within the active site of the target enzyme or the binding pocket of a receptor. The N-cyclohexyl group likely plays a significant role in establishing hydrophobic interactions, anchoring the molecule within a specific binding site. The benzoxazolamine core can participate in hydrogen bonding and pi-stacking interactions. The precise nature and strength of these interactions determine the affinity and specificity of the compound for its biological target.

Charge transfer (CT) complexes involve the transfer of an electron from an electron-donating molecule to an electron-accepting molecule. nih.gov This phenomenon can be crucial in the mechanisms of action of various biologically active compounds. researchgate.net The formation of a CT complex can alter the electronic properties of the participating molecules, potentially enhancing their reactivity or facilitating subsequent chemical reactions. nih.govresearchgate.net

In the context of benzoxazolamine derivatives, the aromatic and heteroatomic nature of the molecule suggests the potential to act as an electron donor in the formation of CT complexes. nih.govrsc.orgresearchgate.net Such interactions could be relevant to its biological activity, potentially influencing processes like enzyme inhibition or antioxidant effects through facilitated electron transfer. While direct evidence for radical generation by N-cyclohexyl-2-benzoxazolamine is not extensively detailed, the formation of CT complexes is a known phenomenon that can lead to the generation of radical ions. nih.gov These reactive species could then participate in various biological processes. The study of CT complexes often involves spectroscopic techniques to identify the characteristic CT electronic absorption band, which confirms the interaction between the donor and acceptor molecules. nih.govrsc.orgresearchgate.net

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods form the cornerstone of mechanistic investigations, providing empirical data to support theoretical models of molecular interactions and reactivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV/VIS Spectroscopy are indispensable tools for elucidating molecular structures, monitoring reaction progress, identifying products, and quantifying intermolecular binding events.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For the structural elucidation of compounds in the 2-benzoxazolamine family, NMR is critical. In a study detailing the synthesis of N-phenyl-2-benzoxazolamine, ¹H NMR spectroscopy was used to confirm the structure of the product. thieme-connect.com The spectrum, recorded in DMSO-d₆, showed characteristic signals for the aromatic protons and the N-H proton. thieme-connect.com The chemical shifts (δ) and coupling constants (J) provide definitive evidence for the connectivity of the atoms. For instance, the downfield signal of the NH proton is indicative of its attachment to an electron-withdrawing system. thieme-connect.com

While specific binding studies using NMR for N-cyclohexyl-2-benzoxazolamine are not documented, the technique is widely applicable for this purpose. Changes in the chemical shifts of ¹H or ¹³C nuclei upon the addition of a binding partner can be monitored. This method, known as NMR titration, can provide information on the binding site and the stoichiometry of the interaction. For example, in studies of related heterocyclic compounds, NMR has been used to investigate interactions with biological macromolecules. ucsd.edu

Below are the ¹H NMR spectral data for the structural analog, N-phenyl-2-benzoxazolamine. thieme-connect.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| NH | 10.61 | singlet | - | Amine proton |

| ArH | 7.76 | doublet | 8.1 | 2 protons on the phenyl ring |

| ArH | 7.49 | doublet | 7.8 | 1 proton on the benzoxazole ring |

| ArH | 7.45 | doublet | 7.8 | 1 proton on the benzoxazole ring |

| ArH | 7.37 | doublet of doublets | 8.1, 7.4 | 2 protons on the phenyl ring |

| ArH | 7.22 | doublet of doublet of doublets | 7.8, 7.7, 1.1 | 1 proton on the benzoxazole ring |

| ArH | 7.13 | doublet of doublet of doublets | 7.8, 7.7, 1.7 | 1 proton on the benzoxazole ring |

| ArH | 7.03 | triplet of triplets | 7.4, 1.2 | 1 proton on the phenyl ring |

Table 1: ¹H NMR Spectral Data for N-phenyl-2-benzoxazolamine in DMSO-d₆.

Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The spectral data for N-phenyl-2-benzoxazolamine is presented below. researchgate.net

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic | 158.4 |

| Aromatic | 146.8 |

| Aromatic | 145.1 |

| Aromatic | 144.2 |

| Aromatic | 142.1 |

| Aromatic (2C) | 125.9 |

| Aromatic | 125.7 |

| Aromatic | 120.4 |

| Aromatic (2C) | 117.9 |

| Aromatic | 116.8 |

| Aromatic | 111.7 |

Table 2: ¹³C NMR Spectral Data for N-phenyl-2-benzoxazolamine in DMSO-d₆.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating molecular structure. In the context of mechanistic studies, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is invaluable for monitoring the progress of a reaction. acs.org

For the synthesis of N-aryl-2-benzoxazolamines, LC-MS can be employed to track the consumption of starting materials (e.g., a 2-aminophenol (B121084) and an isothiocyanate) and the formation of the product in real-time. acs.orgthieme-connect.de This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the product, thus confirming its identity. thieme-connect.de For the parent compound, 2-aminobenzoxazole, GC-MS data is available, showing a top peak at an m/z of 134, which corresponds to the molecular ion [M]⁺. nih.gov

| Technique | Application in Mechanistic Studies | Example |

| LC-MS | Monitoring reaction progress and identifying intermediates and final products. | Tracking the formation of N-phenyl-2-benzoxazolamine from 2-aminophenol and phenyl isothiocyanate. acs.orgthieme-connect.de |

| HRMS | Accurate mass determination to confirm the elemental composition of synthesized compounds. | Confirming the molecular formula of newly synthesized 2-aminobenzoxazole derivatives. thieme-connect.de |

| GC-MS | Identification of volatile products and determination of their mass spectra. | Analysis of 2-aminobenzoxazole, showing a molecular ion peak at m/z 134. nih.gov |

Table 3: Applications of Mass Spectrometry in the Study of 2-Benzoxazolamine Derivatives.

UV/VIS spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for studying compounds containing chromophores, such as the aromatic system in 2-benzoxazolamines. The absorption spectrum is characteristic of a particular molecule and can be used for quantitative analysis.

A key application of UV/VIS spectroscopy in mechanistic studies is the determination of binding constants for non-covalent interactions. This is typically achieved through a UV/VIS titration experiment. In this method, the UV/VIS spectrum of a solution of the compound of interest is recorded upon the incremental addition of a binding partner. Changes in the absorbance or shifts in the wavelength of maximum absorbance (λ_max) can be used to calculate the binding constant (K_a), which is a measure of the strength of the interaction.

While specific binding constant data for N-cyclohexyl-2-benzoxazolamine determined by UV/VIS spectroscopy is not available, the principles can be illustrated with related heterocyclic compounds. For instance, studies on 2-aminobenzimidazole (B67599) have utilized UV/VIS spectroscopy to investigate its electronic properties in different solvents, which is a prerequisite for binding studies. researchgate.net The experimental absorption maxima for 2-aminobenzimidazole in ethanol (B145695) were found to be at 283 nm, 243 nm, and 212 nm. researchgate.net Similarly, 2-aminobenzothiazole (B30445) derivatives have been shown to have a wide range of absorption from 200 nm to approximately 800 nm, making them suitable for such studies. mdpi.com

The determination of a binding constant would involve fitting the changes in absorbance at a specific wavelength to a binding isotherm model. This provides quantitative data on the affinity between the molecule and its binding partner, which is crucial for understanding its mechanism of action in biological or chemical systems.

| Compound Family | Solvent | Reported λ_max (nm) |

| 2-Aminobenzimidazole | Ethanol | 283, 243, 212 researchgate.net |

| 2-Aminobenzimidazole | Water | 280, 244, 204 researchgate.net |

| 2-Aminobenzothiazole derivatives | Not specified | Broad absorption 200-800 mdpi.com |

Table 4: UV/VIS Absorption Maxima for Related Heterocyclic Compounds.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations offer profound insights into the electronic structure and spectroscopic characteristics of benzoxazole (B165842) derivatives. These computational methods are instrumental in understanding and predicting their behavior at a molecular level.

Time-Dependent Density Functional Theory (TDDFT) Applications to Benzoxazole Systems

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful tool for investigating the excited-state properties of benzoxazole systems. This method is widely used to calculate the energies and oscillator strengths of vertical transitions for various forms of benzoxazole derivatives, including different rotational and tautomeric states. researchgate.net For instance, studies on compounds like 2-(2'-hydroxyphenyl)benzoxazole (HBO) have demonstrated that TDDFT calculations can accurately predict absorption and fluorescence bands. researchgate.netresearchgate.net

The choice of the functional within the DFT framework is crucial for obtaining results that align well with experimental data. Research has shown that for simulating the absorption spectra of HBO and its derivatives, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional provides predictions that are in close agreement with experimental findings. uum.edu.my Similarly, the CAM-B3LYP functional has been successfully employed to perform DFT/TDDFT calculations on fluorescent benzofurazan (B1196253) derivatives and their complexes with metal ions, determining optimized structures and binding energies. nih.gov These applications underscore the capability of TDDFT to elucidate the electronic transitions and photophysical properties of complex benzoxazole-containing molecules. researchgate.netresearchgate.net

Prediction of Electronic Spectra and Excited-State Geometries

A significant application of quantum chemical calculations is the prediction of electronic spectra and the geometries of molecules in their excited states. utwente.nl For benzoxazole derivatives, these predictions are vital for understanding phenomena such as excited-state intramolecular proton transfer (ESIPT), which is responsible for the large Stokes shifts observed in many of these compounds. researchgate.netresearchgate.net

Theoretical studies have successfully simulated the absorption and emission spectra of various benzoxazoles. uum.edu.my For example, in 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, calculations have shown that while the enol forms are more stable in the ground state, the keto forms become more stable in the first lowest excited state. uum.edu.my This transition is a key aspect of their fluorescent properties. Computational models can predict how different substituents on the benzoxazole core will affect the electronic transition energies, leading to shifts in the absorption and emission spectra. researchgate.net

Furthermore, these calculations can elucidate the nature of the excited state, including its charge transfer (CT) character. rsc.org By analyzing the change in electron density upon excitation, researchers can understand how charge is redistributed within the molecule, which in turn influences the geometry and stability of the excited state. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement and dynamic evolution of atoms and molecules over time. For benzoxazole derivatives, MD simulations provide crucial insights into their conformational flexibility and intermolecular interactions, which are essential for understanding their biological activity and material properties.

In the context of drug design, MD simulations can be used to analyze the stability of a ligand-protein complex. nih.gov For example, by running simulations of a benzoxazole derivative docked into the active site of a target protein, researchers can observe the trajectory of the complex over a period, typically in nanoseconds. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often calculated to assess the stability of the complex; a smaller, stable RMSD value suggests a stable binding interaction. nih.gov Such simulations have been applied to study benzoxazole derivatives as potential anticancer agents by examining their interactions with receptors like VEGFR-2. nih.gov The simulations can reveal how the inhibitor stabilizes within the binding pocket and highlight the key interactions that maintain this stability. nih.gov

Molecular Docking and Ligand-Target Binding Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a benzoxazole derivative, might interact with a protein target.

Prediction of Binding Modes and Affinity to Protein Targets (e.g., CYP26A1, Succinate (B1194679) Dehydrogenase)

Molecular docking studies have been instrumental in evaluating the potential of benzoxazole derivatives as inhibitors of various enzymes. For instance, docking studies have been performed on a series of benzoxazoles to understand their interaction with Cytochrome P450 1A1 (CYP1A1), a related enzyme to CYP26A1. nih.gov These studies help in predicting the binding mode and affinity of the inhibitors within the enzyme's active site. nih.gov By generating a three-dimensional model of the target protein and docking the inhibitors into the putative binding sites, researchers can gain insights that are valuable for designing more potent and selective inhibitors. nih.gov

Similarly, the inhibitory potential of compounds against succinate dehydrogenase (SDH) has been investigated using molecular docking. While specific studies on 2-Benzoxazolamine, N-cyclohexyl- are not detailed in the provided results, research on other molecules like diclofenac (B195802) has shown that docking can predict a strong binding affinity to SDH, with calculated binding energies indicating a stable complex. jneonatalsurg.comresearchgate.net These studies provide a framework for how a benzoxazole derivative could be similarly analyzed. The docking process reveals the most likely binding orientation and provides a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy. jneonatalsurg.comresearchgate.net

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking simulations is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are crucial for the stability of the ligand-protein complex.

For example, in studies of benzoxazole analogues targeting enzymes like CYP1A1, docking has helped to identify the key residues that stabilize the inhibitors in the binding pocket. nih.govnih.gov This information is vital for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications on the ligand lead to changes in inhibitory activity. In the case of SDH inhibition by other molecules, docking has identified specific residues, such as LYS498, ASN495, GLN569, and TYR543, as being involved in hydrogen bonding and hydrophobic interactions, which are key to the stability and specificity of the complex. jneonatalsurg.comresearchgate.net Understanding these key interactions allows for the rational design of new derivatives with improved binding affinity and, consequently, enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the structural or property-based descriptors of a set of compounds with their biological activity. mdpi.comnih.gov This method is instrumental in drug discovery for screening potential candidates and optimizing lead compounds. parssilico.comnih.gov

Predictive QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity or physicochemical properties. mdpi.comneovarsity.org For a series of benzoxazole derivatives, QSAR models have been successfully developed to predict activities such as antifungal efficacy. wisdomlib.orgnih.gov For instance, a study on 30 benzoxazole and oxazolo pyridine (B92270) derivatives yielded a robust model with a high correlation (R² value of 0.8616) between topological descriptors and antifungal activity. wisdomlib.org

The general workflow for developing a predictive model for a compound like 2-Benzoxazolamine, N-cyclohexyl- would involve:

Data Set Compilation : Assembling a library of structurally related benzoxazole derivatives with experimentally determined activities. mdpi.com

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound in the library. neovarsity.org

Model Building : Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Partial Least Squares (PLS) to build the QSAR model. neovarsity.orgscholars.direct

Model Validation : Rigorously validating the model's predictive power using internal and external test sets of compounds. scholars.directnih.gov A high coefficient of determination (R²) and predictive R² (R²pred) are indicative of a robust model. scholars.directnih.gov

Such models can predict various endpoints, including binding affinities to receptors (e.g., GABA-A), inhibition concentrations (IC50), or physicochemical properties like lipophilicity (logP). mdpi.comnih.govnih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of QSAR modeling. neovarsity.orgscbdd.com Descriptors can be categorized into several classes:

1D and 2D Descriptors : These include constitutional descriptors (e.g., molecular weight, atom counts) and topological indices, which describe molecular connectivity. neovarsity.orgosdd.net Topological descriptors like Kier's molecular connectivity indices (¹χ, ¹χv) have been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net

3D Descriptors : These descriptors depend on the three-dimensional coordinates of the atoms and include geometric properties. osdd.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that use steric, electrostatic, hydrophobic, and hydrogen bond fields as descriptors. nih.gov

Quantum-Chemical Descriptors : These are derived from quantum chemical calculations and describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.govucsb.eduresearchgate.net The dipole moment (DM) and lipophilicity (logP) have been identified as key descriptors governing the inhibitory activity of benzimidazole (B57391) derivatives against Saccharomyces cerevisiae. nih.gov

The selection of appropriate descriptors is a critical step in building a predictive and mechanistically interpretable QSAR model. mdpi.com

Interactive Table: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Description | Relevance to 2-Benzoxazolamine, N-cyclohexyl- |

| Constitutional | Molecular Weight, Number of H-bond acceptors | Basic properties derived from the molecular formula. | Fundamental for any QSAR model. |

| Topological | Kier's Connectivity Indices (χ), Balaban Index | Numerical representation of molecular branching and shape. | Can correlate with how the molecule fits into a binding site. |

| Geometric (3D) | Surface Area, Molecular Volume | Describes the 3D size and shape of the molecule. | Important for steric interactions with a biological target. |

| Electronic | HOMO/LUMO energies, Dipole Moment, logP | Relates to reactivity, polarity, and lipophilicity. | Crucial for predicting membrane permeability and electronic interactions. |

Theoretical Investigations of Supramolecular Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules. Theoretical methods are essential for understanding these forces, which are critical in crystal engineering and biological recognition. nih.gov

The crystal packing and biological activity of heterocyclic compounds are dictated by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C–H···π interactions. nih.govfgcu.edu While direct studies on 2-Benzoxazolamine, N-cyclohexyl- are scarce, research on related benzoxazole and benzimidazole structures provides valuable insights. fgcu.edunih.gov

Hydrogen Bonding : In benzoxazole derivatives, hydrogen bonds involving the heterocyclic nitrogen or oxygen are common. nih.govrsc.org For example, in VEGFR-2 inhibitors, the benzoxazole nitrogen can act as a hydrogen bond acceptor in the enzyme's hinge region. nih.gov

π-Interactions : π-stacking and other π-interactions are significant in the crystal structures of benzoxadiazole derivatives, influencing their formation. fgcu.edu

Hirshfeld Surface Analysis : This is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice, helping to understand the hierarchy and importance of different non-covalent interactions. nih.govfgcu.eduresearchgate.net

Spodium Bonding : This term is not standard in the context of common non-covalent interactions. It is possible it refers to a less common or newly defined interaction, or a typographical error for another type of bonding (e.g., related to specific metal interactions). The primary non-covalent forces expected to be significant for 2-Benzoxazolamine, N-cyclohexyl- would be hydrogen bonding (N-H donor, C=N and oxazole (B20620) oxygen as acceptors), van der Waals forces, and potential C-H···π interactions involving the cyclohexyl and benzene (B151609) rings.

Computational methods like Density Functional Theory (DFT) are used to calculate the geometries and interaction energies of molecular dimers to quantify the strength of these interactions. nih.govresearchgate.net Advanced DFT methods like CAM-B3LYP and double hybrids are particularly suited for accurately describing non-covalent interactions. numberanalytics.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wavefunction in terms of the classic Lewis structure picture of localized bonds and lone pairs. uni-muenchen.dewisc.eduwisc.edu It provides a detailed understanding of electron delocalization and charge transfer interactions within and between molecules. uni-muenchen.de

The core of NBO analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. researchgate.netuni-muenchen.de This reveals the energetic importance of delocalization effects, such as hyperconjugation and resonance.

For a molecule like 2-Benzoxazolamine, N-cyclohexyl-, NBO analysis could be used to:

Quantify the polarity of the C-N and C-O bonds within the benzoxazole ring. uni-muenchen.de

Analyze the delocalization of the nitrogen lone pair electrons into the aromatic system and the exocyclic C=N bond.

Investigate intramolecular hydrogen bonding.

Study intermolecular charge transfer in dimers or complexes, providing insight into the electronic nature of hydrogen bonds and other non-covalent interactions. aiu.edu

Studies on other heterocyclic anticancer compounds have used NBO analysis to investigate charge transfer, HOMO/LUMO gaps, and electronic properties, correlating them with biological activity. semanticscholar.orgresearchgate.net

Computational Software Development for Chemical Research

A wide array of computational software is available to perform the theoretical calculations described above. researchgate.net These tools are indispensable for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. researchgate.netresearchgate.netrsc.org

Interactive Table: Software for Computational Chemistry Research

| Software Package | Primary Function(s) | Application to 2-Benzoxazolamine, N-cyclohexyl- |

| Gaussian | Quantum chemical calculations (DFT, MP2, etc.), NBO Analysis. uni-muenchen.deresearchgate.net | Geometry optimization, electronic structure calculation, NBO analysis of charge transfer. |

| ORCA | Quantum chemical calculations, NBO Analysis. faccts.de | Similar to Gaussian, provides a platform for detailed electronic structure studies. |

| Discovery Studio, MOE, SYBYL | Comprehensive molecular modeling suites. nih.govresearchgate.net | QSAR model building, molecular docking, pharmacophore modeling, visualization. |

| Dragon, PaDEL, CDK | Molecular descriptor calculation. neovarsity.orgscbdd.comosdd.netvcclab.org | Generation of a wide range of descriptors for QSAR modeling. |

| Python (with RDKit) | Cheminformatics, machine learning, custom script development. parssilico.comneovarsity.org | Flexible platform for developing custom QSAR models and analysis workflows. |

| GaussView, CYLview | Visualization of molecular structures and computational results. researchgate.netnih.gov | Visualizing molecular orbitals (HOMO/LUMO), electrostatic potential maps, and interaction modes. |

These software packages provide the necessary tools to build predictive QSAR models, analyze non-covalent interactions, and perform detailed electronic structure calculations on 2-Benzoxazolamine, N-cyclohexyl- and its derivatives, thereby guiding further experimental research. nih.govresearchgate.netrsc.org

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives has traditionally relied on methods that are often effective but may involve harsh conditions or the use of hazardous reagents. nih.gov The current research emphasis is on the development of green and sustainable synthetic protocols that are not only environmentally benign but also offer high yields and operational simplicity.

Recent advancements in this area have highlighted several promising approaches. One such method is the use of mechanochemical ball-milling, a solvent-free technique that has been successfully employed for the synthesis of 4th generation benzoxazine (B1645224) monomers from bio-based synthons. researchgate.net This approach offers scalability and efficiency, making it a viable alternative to traditional solution-phase synthesis. Another green approach involves the use of magnetic nanoparticles supporting a Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst for the condensation reaction between 2-aminophenols and aldehydes under solvent-free ultrasound irradiation. nih.gov This method is attractive due to its mild reaction conditions, short reaction times, and the easy separation of the catalyst.

Furthermore, the use of deep eutectic solvents (DES) as both a solvent and a catalyst is gaining traction. mdpi.com DES are biodegradable, have low vapor pressure, and can be easily recycled, making them an excellent choice for sustainable synthesis. Studies have shown that the synthesis of benzoxazole derivatives in DES can lead to improved yields and selectivity. rsc.org The development of these and other sustainable methods, such as the use of copper sulfate (B86663) in aqueous media or rice husk derived chemically activated carbon as a catalyst, represents a significant step forward in the eco-friendly production of benzoxazolamine compounds. nih.govmdpi.com

| Methodology | Catalyst/Medium | Key Advantages | Reference |

| Mechanochemical Synthesis | Ball-milling | Solvent-free, scalable, efficient | researchgate.net |

| Ultrasound-assisted Synthesis | LAIL@MNP | Recyclable catalyst, mild conditions, short reaction time | nih.gov |

| Deep Eutectic Solvents | Choline chloride:urea | Biodegradable, recyclable, improved yield | mdpi.comrsc.org |

| Aqueous Media Synthesis | Copper Sulfate | Green solvent, inexpensive catalyst, simple work-up | nih.gov |

| Rice Husk Derived Carbon | Activated Carbon | Economical, reusable catalyst, high yield | mdpi.com |

Advanced Derivatization for Fine-Tuning Molecular Properties and Selectivity

The biological activity and material properties of 2-Benzoxazolamine, N-cyclohexyl- can be significantly altered and optimized through strategic derivatization. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to achieve desired outcomes, such as enhanced potency, improved selectivity, or better metabolic stability. mdpi.comnih.gov

Research into the SAR of benzoxazole derivatives has revealed that the nature and position of substituents on the benzoxazole core and the N-cyclohexyl ring play a critical role in determining their biological effects. For instance, in a series of 1,5-dihydrobenzo[e] researchgate.netgoogle.comoxazepin-2(3H)-ones, the steric bulk at the N-1 position was found to be a key determinant of biological activity. Similarly, for other benzoxazole derivatives, the presence of electron-withdrawing or electron-releasing groups at specific positions can enhance antimicrobial or antiproliferative effects. nih.gov

Future research will likely focus on more sophisticated derivatization strategies. This includes the synthesis of hybrid molecules that combine the benzoxazolamine scaffold with other pharmacologically active moieties to create multifunctional agents. The goal is to fine-tune the electronic and steric properties of the molecule to achieve high affinity and selectivity for specific biological targets, such as enzymes or receptors. mdpi.com These advanced derivatization efforts will be instrumental in developing novel therapeutic agents and functional materials.

Integration of Multidisciplinary Approaches in Mechanistic Studies

A deep understanding of the mechanism of action at a molecular level is fundamental for the rational design of more effective benzoxazolamine-based compounds. Future research will increasingly rely on the integration of multidisciplinary approaches, combining experimental techniques with computational methods to elucidate these mechanisms.

For example, a combined spectroscopic and computational study of a novel benzoxazole derivative utilized density functional theory (DFT) calculations and molecular dynamics (MD) simulations to investigate its spectroscopic properties, stability, and reactivity. nih.gov Such studies provide valuable insights into the molecule's behavior and potential interactions with biological systems. Molecular docking studies are also being employed to predict the binding modes of benzoxazole derivatives within the active sites of target proteins, helping to explain their biological activity. nih.gov

The synergy between experimental data from techniques like NMR and X-ray crystallography and the predictive power of computational chemistry will be pivotal. This integrated approach allows for a more comprehensive understanding of the structure-property relationships and the dynamic interactions of N-cyclohexyl-2-benzoxazolamine and its analogues with their biological targets.

AI-Driven Computational Design and Optimization of Benzoxazolamine Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. These powerful tools can be harnessed for the de novo design and optimization of benzoxazolamine analogues with tailored properties.

Generative AI models can explore vast chemical spaces to design novel molecules with desired characteristics, such as high binding affinity for a specific protein target or optimal photophysical properties for use in electronic devices. These models can be trained on existing data of known benzoxazolamine derivatives and their properties to learn the underlying structure-property relationships. Subsequently, they can generate new molecular structures that are predicted to have improved performance.

Role of N-cyclohexyl-2-benzoxazolamine in Material Science Beyond its Identified Uses

While the biological activities of benzoxazolamines are a primary focus of research, their unique structural and electronic properties also make them attractive candidates for applications in material science. The benzoxazole motif is a key component in the synthesis of polybenzoxazines, a class of high-performance polymers. mdpi.comgoogle.com

Polybenzoxazines are known for their excellent thermal stability, high char yield, and flame retardancy, making them suitable for a variety of demanding applications. mdpi.com They can be used to create advanced carbon materials, such as carbon nanofibers and foams, which have potential applications in areas like energy storage and catalysis. mdpi.com Furthermore, bio-based benzoxazine monomers are being developed to create sustainable and biodegradable polymer films with improved mechanical and thermal properties. researchgate.net

The exploration of N-cyclohexyl-2-benzoxazolamine and its derivatives in the field of organic electronics is another promising research avenue. The inherent fluorescence of some benzoxazole derivatives suggests their potential use as emitters in organic light-emitting diodes (OLEDs). Future research will likely focus on the design and synthesis of novel benzoxazolamine-based materials with tailored optical and electronic properties for a range of applications in material science.

Q & A

Q. How to design a structure-activity relationship (SAR) study for 2-Benzoxazolamine derivatives targeting CNS disorders?

- Methodology : Synthesize a library of analogs with variations in the benzoxazole core and cyclohexyl moiety. Test permeability across the blood-brain barrier (BBB) using in vitro models (e.g., MDCK-MDR1 cells). Pair with in vivo behavioral assays (e.g., forced swim test for antidepressant activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.